(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridin-4-ylmethylene Group: This step often involves a condensation reaction between the benzofuran core and a pyridine derivative.
Attachment of the Azepan-1-ylmethyl Group: This can be done via nucleophilic substitution or addition reactions, where the azepane ring is introduced to the benzofuran structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form ketones or aldehydes.
Reduction: The pyridin-4-ylmethylene group can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various functionalized benzofuran derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Potential candidate for the development of new drugs targeting specific diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Azepane Derivatives: Compounds containing the azepane ring structure.
Uniqueness
(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-18-6-5-16-20(25)19(13-15-7-9-22-10-8-15)26-21(16)17(18)14-23-11-3-1-2-4-12-23/h5-10,13,24H,1-4,11-12,14H2/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGDZQIKUOMVAF-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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